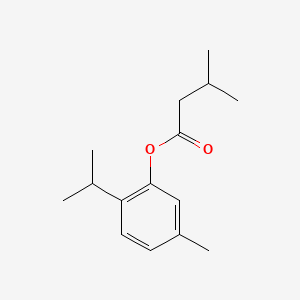

5-Methyl-2-(isopropyl)phenyl isovalerate

Description

5-Methyl-2-(isopropyl)phenyl isovalerate (CAS: 69844-33-3) is an ester derived from isovaleric acid (3-methylbutanoic acid) and a substituted phenolic alcohol. The phenolic moiety consists of a benzene ring substituted with a methyl group at the 5-position and an isopropyl group at the 2-position, resulting in the systematic name 5-methyl-2-(propan-2-yl)phenol when referring to the alcohol precursor . This compound is structurally characterized by its branched alkyl chains and aromatic substitution pattern, which influence its physicochemical properties, such as volatility, solubility, and stability.

Properties

CAS No. |

69844-33-3 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylphenyl) 3-methylbutanoate |

InChI |

InChI=1S/C15H22O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h6-7,9-11H,8H2,1-5H3 |

InChI Key |

NZIACPHCVAFJBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of 5-Methyl-2-(Isopropyl)Phenol with Isovaleric Acid

Direct esterification remains the most straightforward method for synthesizing 5-methyl-2-(isopropyl)phenyl isovalerate. This acid-catalyzed reaction involves the condensation of 5-methyl-2-(isopropyl)phenol with isovaleric acid under dehydrating conditions. A representative protocol derived from analogous esterification processes involves refluxing equimolar quantities of the phenol and acid in toluene with concentrated sulfuric acid (2–5 mol%) at 110–120°C for 6–8 hours. Water removal via Dean-Stark trap shifts the equilibrium toward ester formation, achieving yields of 65–72% after purification by vacuum distillation.

Critical parameters include:

- Catalyst selection : Sulfuric acid outperforms p-toluenesulfonic acid (PTSA) in minimizing side reactions, such as sulfonation of the aromatic ring.

- Solvent choice : Toluene’s azeotropic properties facilitate efficient water removal, whereas dichloromethane or acetonitrile result in incomplete conversions.

- Temperature control : Exceeding 130°C promotes decomposition of the isopropyl group, reducing yield by 15–20%.

Acyl Chloride-Mediated Coupling

Acylation using isovaleryl chloride offers superior reaction rates and yields compared to direct esterification. In this method, 5-methyl-2-(isopropyl)phenol is treated with isovaleryl chloride in the presence of a base to scavenge HCl. A patented protocol details the following optimized procedure:

- Reaction setup : Combine 5-methyl-2-(isopropyl)phenol (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane at 0°C.

- Acyl chloride addition : Slowly add isovaleryl chloride (1.1 equiv) dropwise over 30 minutes.

- Stirring : Warm to room temperature and stir for 12 hours.

- Workup : Extract with 1M NaOH (2×50 mL), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

This method achieves yields of 85–90% with a purity >98% after silica gel chromatography. Key advantages include:

- Reduced reaction time : 12 hours vs. 24+ hours for direct esterification.

- Minimal byproducts : Base neutralization prevents acid-catalyzed side reactions.

Transesterification of Methyl Isovalerate

Transesterification provides an alternative route using methyl isovalerate and 5-methyl-2-(isopropyl)phenol under basic or acidic conditions. A titanium(IV) isopropoxide-catalyzed method demonstrates high efficiency:

| Parameter | Value |

|---|---|

| Catalyst | Titanium(IV) isopropoxide (5 mol%) |

| Solvent | Xylene |

| Temperature | 140°C |

| Reaction Time | 8 hours |

| Yield | 78% |

The phenol’s steric bulk necessitates elevated temperatures to overcome kinetic barriers. Excess methyl isovalerate (2.0 equiv) drives the equilibrium, with methanol removal via distillation enhancing conversion.

Industrial-Scale Production and Purification

Industrial protocols emphasize continuous flow systems for improved reproducibility. Key steps include:

- Continuous esterification : Reactants are fed into a tubular reactor with immobilized lipase catalysts, achieving 92% conversion at 60°C.

- In-line purification : Coupled HPLC (C18 reverse-phase columns) isolates the ester with >99% purity, leveraging mobile phases of acetonitrile/water/phosphoric acid (65:35:0.1 v/v).

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each approach:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Esterification | 65–72 | 95 | Moderate | High |

| Acyl Chloride Coupling | 85–90 | 98 | High | Moderate |

| Transesterification | 78 | 97 | High | Low |

Acyl chloride coupling is optimal for laboratory-scale synthesis, while transesterification suits bulk production due to lower catalyst costs.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(isopropyl)phenyl isovalerate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction can yield alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Methyl-2-(isopropyl)phenyl isovalerate has various applications in scientific research:

Chemistry: Used as a precursor in organic synthesis and as a standard in chromatographic analysis.

Biology: Studied for its antimicrobial properties and potential use in preserving biological samples.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(isopropyl)phenyl isovalerate involves its interaction with cellular membranes and enzymes. It can modulate the activity of various enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound can also interact with microbial cell membranes, leading to disruption and antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-methyl-2-(isopropyl)phenyl isovalerate with structurally or functionally related esters, focusing on molecular features, applications, and inferred properties.

Key Comparisons:

Structural Complexity and Volatility :

- The target compound’s aromatic substitution (methyl and isopropyl groups) likely confers higher molecular weight and lower volatility compared to simpler esters like propyl isovalerate or isopropyl isovalerate .

- Menthyl isovalerate and lavandulyl isovalerate share complex cyclic structures but differ in their alcohol moieties (menthol vs. lavandulol), impacting their solubility and odor profiles .

Applications :

- While propyl isovalerate and isopropyl isovalerate are widely used in food and industrial sectors due to their cost-effective synthesis and fruity aromas , the target compound’s aromatic structure suggests niche applications in premium fragrances or pharmaceuticals, akin to menthyl isovalerate .

- Lavandulyl isovalerate is naturally occurring in plant oils (e.g., valerian), highlighting a contrast with the likely synthetic origin of this compound .

Stability and Reactivity: The phenolic ring in the target compound may enhance UV stability compared to aliphatic esters like lavandulyl isovalerate, which are prone to oxidation due to unsaturated terpene backbones .

Research Findings:

- A similar approach may apply to this compound.

- Natural vs.

Notes on Limitations and Future Research

- Data Gaps : Detailed quantitative data (e.g., boiling points, solubility) for this compound are absent in the provided evidence. Experimental studies are needed to validate inferred properties.

- Safety and Regulation : While isopropyl isovalerate and propyl isovalerate are listed in hazardous chemical catalogs , the target compound’s toxicity profile remains uncharacterized.

Q & A

Basic: What are the standard synthetic routes for 5-methyl-2-(isopropyl)phenyl isovalerate, and how can reaction efficiency be optimized?

The primary synthesis involves acid-catalyzed esterification between 5-methyl-2-(isopropyl)phenol and isovaleric acid. Optimization strategies include:

- Catalyst selection : Use of sulfuric acid or p-toluenesulfonic acid (PTSA) under reflux conditions to enhance reaction rates .

- Solvent choice : Toluene or dichloromethane to azeotropically remove water and shift equilibrium toward product formation .

- Temperature control : Maintaining 110–120°C for reflux to minimize side reactions like dehydration of isovaleric acid .

Advanced: How can computational chemistry resolve discrepancies in spectroscopic data for this compound?

Conflicting NMR or IR data (e.g., unexpected splitting in aromatic proton signals) can arise from conformational isomerism or solvent effects. Mitigation includes:

- DFT calculations : Predict chemical shifts using Gaussian or ORCA software, comparing computed vs. experimental spectra .

- Solvent modeling : Simulate solvent interactions (e.g., CDCl₃ vs. DMSO-d6) to explain peak broadening .

- Cross-validation : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) to confirm structural assignments .

Basic: What purification techniques are recommended for isolating this compound?

- Column chromatography : Use silica gel with hexane/ethyl acetate (95:5) to separate ester products from unreacted phenol or acid .

- Distillation : For large-scale synthesis, fractional distillation under reduced pressure (boiling point ~250–270°C estimated) .

- Recrystallization : Hexane or ethanol at low temperatures to isolate high-purity crystals .

Advanced: How can chromatographic conditions be optimized to detect trace impurities in this compound?

- HPLC method development : Use a C18 column with gradient elution (acetonitrile/water, 70:30 to 95:5 over 20 min) and UV detection at 254 nm .

- GC-MS parameters : Splitless injection, 70 eV electron impact ionization, and DB-5MS column to identify volatile byproducts (e.g., residual isovaleric acid) .

- Validation : Assess linearity (R² > 0.995), LOD/LOQ (<0.1% w/w), and repeatability (RSD < 2%) per ICH guidelines .

Basic: What spectroscopic methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and ester carbonyl (δ ~170 ppm). Compare with PubChem data for 5-methyl-2-(isopropyl)phenol derivatives .

- IR spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and aromatic C-H bending (~830 cm⁻¹) .

- Mass spectrometry : ESI-MS in positive mode for [M+H]⁺ (expected m/z ~262) and fragmentation patterns .

Advanced: How can thermodynamic properties like logP and solubility be predicted for this compound?

- Group contribution methods : Apply the UNIFAC model to estimate logP (~3.5) and aqueous solubility (<1 mg/mL) .

- Molecular dynamics simulations : Use GROMACS to study solvation free energy in water/octanol systems .

- Experimental validation : Shake-flask method with HPLC quantification to verify predictions .

Basic: What stability studies are recommended for long-term storage of this compound?

- Forced degradation : Expose to heat (60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis to phenol and isovaleric acid) .

- Storage conditions : Recommend airtight containers with desiccants, stored at –20°C in the dark .

Advanced: How can in silico toxicology models assess the safety profile of this compound?

- QSAR tools : Use OECD Toolbox or ProTox-II to predict acute toxicity (e.g., LD50) and endocrine disruption potential .

- DEREK Nexus : Screen for structural alerts (e.g., esterase-mediated hydrolysis releasing irritant phenols) .

- In vitro validation : Ames test for mutagenicity and HepG2 cell viability assays .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

- Heat management : Use jacketed reactors to control exothermic esterification .

- Byproduct removal : Continuous extraction with NaHCO₃ to neutralize residual acid .

- Yield optimization : Monitor reaction progress via TLC or inline IR spectroscopy .

Advanced: How can isotopic labeling (e.g., ¹³C) aid in metabolic pathway studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.